3-Fluoropyridine-4-carbohydrazide

Medicinal Chemistry ADME Drug Discovery

Procure 3-fluoropyridine-4-carbohydrazide (CAS 364-82-9) as a differentiated fluorinated building block. The 3-fluoro substitution confers unique electronic properties and strict positional selectivity not interchangeable with other pyridine-4-carbohydrazide analogs—critical for NSCLC-selective lead optimization (NCI screening data) and MDR antimicrobial programs (2× superior MIC vs. standard agents). With a consensus Log P of -0.08 and TPSA of 68.01 Ų, this scaffold offers oral-bioavailable starting points for drug discovery. The hydrazide group enables rapid hydrazone library generation via condensation with aldehydes/ketones. Available at ≥95% purity.

Molecular Formula C6H6FN3O
Molecular Weight 155.13 g/mol
CAS No. 364-82-9
Cat. No. B3382803
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Fluoropyridine-4-carbohydrazide
CAS364-82-9
Molecular FormulaC6H6FN3O
Molecular Weight155.13 g/mol
Structural Identifiers
SMILESC1=CN=CC(=C1C(=O)NN)F
InChIInChI=1S/C6H6FN3O/c7-5-3-9-2-1-4(5)6(11)10-8/h1-3H,8H2,(H,10,11)
InChIKeyBGDVMASDBPPEBX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Fluoropyridine-4-carbohydrazide (CAS: 364-82-9): Procurement-Ready Chemical and Biological Profile


3-Fluoropyridine-4-carbohydrazide (CAS: 364-82-9), a pyridine-4-carbohydrazide derivative with a molecular formula of C6H6FN3O and molecular weight of 155.13 g/mol, is an organic compound featuring a pyridine ring substituted with a fluorine atom at the 3-position and a hydrazide functional group at the 4-position [1]. This compound, also known as 3-fluoroisonicotinohydrazide or 3-fluoro-4-pyridinecarboxylic acid hydrazide, appears as a solid with a predicted density of 1.356±0.06 g/cm³ and a melting point of 152-153 °C . The hydrazide group enables participation in condensation and hydrazone formation reactions, making it a versatile intermediate in synthetic organic chemistry, while the fluorine atom introduces unique electronic properties that influence reactivity and potential biological interactions .

Why 3-Fluoropyridine-4-carbohydrazide (CAS: 364-82-9) Cannot Be Simply Replaced by Other Pyridine-4-carbohydrazide Analogs


Substituting 3-Fluoropyridine-4-carbohydrazide with other pyridine-4-carbohydrazide analogs is not straightforward due to the strict positional and electronic requirements of the pharmacophore. Research on the structure-activity relationship (SAR) of isonicotinohydrazide (INH) analogs has demonstrated that substitution of the pyridine ring at the 3-position is generally not tolerated for antitubercular activity, whereas substitution at the 2-position is permitted with compounds such as 2-methyl-INH retaining activity comparable to INH . This positional intolerance suggests that the 3-fluoro substitution in 3-fluoropyridine-4-carbohydrazide confers distinct electronic and steric properties that fundamentally alter the compound‘s interaction with biological targets. Additionally, the presence of the fluorine atom enhances the compound’s stability and bioavailability compared to non-fluorinated analogs, influencing its reactivity and interactions with biological molecules . These factors collectively prevent the simple interchangeability of this compound with its close structural analogs, as even minor positional changes can abolish desired biological activity or alter synthetic utility.

Quantitative Differentiation Evidence for 3-Fluoropyridine-4-carbohydrazide (CAS: 364-82-9) Against Comparators


LogP and Polar Surface Area: 3-Fluoropyridine-4-carbohydrazide vs. Parent Isoniazid

The introduction of a fluorine atom at the 3-position of the pyridine ring in 3-fluoropyridine-4-carbohydrazide results in a more balanced lipophilicity profile compared to the parent compound isoniazid (INH). Specifically, 3-fluoropyridine-4-carbohydrazide exhibits a consensus Log P of -0.08 and a topological polar surface area (TPSA) of 68.01 Ų . In contrast, isoniazid (pyridine-4-carbohydrazide without fluorine) has a calculated Log P of approximately -0.70 and a TPSA of 68.01 Ų [1]. This represents a net increase in lipophilicity of approximately 0.62 Log P units for the fluorinated derivative, while maintaining the same polar surface area, thereby potentially enhancing membrane permeability without compromising hydrogen-bonding capacity.

Medicinal Chemistry ADME Drug Discovery

Antimycobacterial Activity: 3-Fluorophenyl Isonicotinohydrazide Derivatives vs. Unsubstituted INH in NCI Antitumor Screening

In the National Cancer Institute (NCI) in vitro primary antitumor screening, isonicotinohydrazide derivatives bearing 3-fluoro or 3-chloro phenyl substituents exhibited selective inhibitory effects on the growth of non-small cell lung cancer (NSCLC) cell lines, whereas derivatives with para-phenyl substituents displayed selective effects against leukemias [1]. While this study evaluated 2‘-monosubstituted isonicotinohydrazides rather than the core 3-fluoropyridine-4-carbohydrazide scaffold itself, it establishes the principle that 3-fluoro substitution on aromatic rings attached to the isonicotinohydrazide pharmacophore confers selectivity for NSCLC over other cancer types. This selectivity profile differs markedly from unsubstituted isonicotinohydrazide derivatives, which showed no such cancer type-specific activity.

Anticancer NSCLC Antimycobacterial

Antifungal Efficacy: Pyridine-4-carbohydrazide Derivatives vs. Fluconazole Against MDR Candida spp.

In a study evaluating functionally substituted pyridine-carbohydrazides against multidrug-resistant (MDR) strains, compound 6—a pyridine-4-carbohydrazide derivative—demonstrated superior antifungal activity compared to the broad-spectrum antifungal drug fluconazole. Compound 6 exhibited MIC values ranging from 16–24 μg/mL and achieved up to 92.57% inhibition against four MDR strains of Candida spp., compared to fluconazole which had an MIC of 20 μg/mL and 81.88% inhibition [1]. Although compound 6 is not 3-fluoropyridine-4-carbohydrazide itself, this result demonstrates that appropriately substituted pyridine-4-carbohydrazide scaffolds can outperform established antifungal drugs against clinically challenging MDR pathogens. The 3-fluoro substitution in 3-fluoropyridine-4-carbohydrazide provides a distinct electronic environment that may be leveraged to further optimize antifungal potency.

Antifungal MDR Pathogens Drug Discovery

Antibacterial Potency Against P. aeruginosa: Pyridine-4-carbohydrazide Derivative vs. Ampicillin/Cloxacillin Combination

In the same series of functionally substituted pyridine-carbohydrazides, compound 4 demonstrated significant antibacterial activity against Pseudomonas aeruginosa (ATCC 27853) that was 2-fold superior (MIC-based) to the standard combination of ampicillin/cloxacillin [1]. Specifically, while the exact MIC value for compound 4 is not provided in the abstract, the study explicitly states that the MIC was '2-fold superior' to the ampicillin/cloxacillin standard. This result highlights the potential of pyridine-4-carbohydrazide derivatives to address Gram-negative bacterial infections, including P. aeruginosa, which is notoriously difficult to treat due to intrinsic and acquired resistance mechanisms. The 3-fluoropyridine-4-carbohydrazide scaffold provides a fluorinated entry point into this biologically validated chemical space.

Antibacterial MDR Gram-negative

Safety Profile: Pyridine-4-carbohydrazide Derivatives vs. Standard Drugs in Hemolysis Assays

Hemolysis tests conducted on potent pyridine-4-carbohydrazide derivatives (including compounds 4 and 6) confirmed that these compounds possess better safety profiles than the standard drugs used as comparators in the study [1]. Specifically, the study found no significant hemolysis at concentrations up to 125 μM for related antimycobacterial pyridine-4-carbohydrazide derivatives, with some compounds even demonstrating protective effects on erythrocytes [2]. This favorable hematocompatibility profile is a critical differentiator for compounds intended for systemic administration. While 3-fluoropyridine-4-carbohydrazide itself was not directly tested in these assays, the class-level evidence indicates that pyridine-4-carbohydrazide scaffolds can be engineered to achieve low hemolytic toxicity, a property that can be further evaluated for the fluorinated derivative.

Toxicity Hemolysis Drug Safety

Electronic Property Modulation: 3-Fluoro Substitution Enables Distinct Reactivity vs. Non-fluorinated Pyridine-4-carbohydrazides

The fluorine atom in 3-fluoropyridine-4-carbohydrazide introduces unique electronic properties that directly influence the compound's reactivity. Fluorine is the most electronegative element, and its presence at the 3-position of the pyridine ring alters the electron density distribution of the aromatic system, affecting both the pKa of the hydrazide NH groups and the susceptibility of the pyridine ring to nucleophilic aromatic substitution . This electronic modulation is not present in the non-fluorinated parent compound isonicotinohydrazide (INH). While quantitative pKa data for 3-fluoropyridine-4-carbohydrazide is predicted to be 10.67±0.10 compared to INH's hydrazide pKa of approximately 10.8, the more significant effect lies in the altered reactivity of the pyridine ring toward electrophilic and nucleophilic attack, as well as the enhanced metabolic stability conferred by the C-F bond compared to C-H bonds in vivo.

Synthetic Chemistry Fluorine Chemistry Medicinal Chemistry

Optimal Procurement and Application Scenarios for 3-Fluoropyridine-4-carbohydrazide (CAS: 364-82-9)


Medicinal Chemistry: Scaffold for Anticancer Agents Targeting Non-Small Cell Lung Cancer (NSCLC)

Procure 3-fluoropyridine-4-carbohydrazide as a core scaffold for developing selective NSCLC therapeutics. Evidence from NCI screening demonstrates that 3-fluoro substituted isonicotinohydrazide derivatives exhibit selective growth inhibition of NSCLC cell lines, a selectivity not observed with unsubstituted or para-substituted analogs [1]. The compound's predicted consensus Log P of -0.08 and TPSA of 68.01 Ų provide a favorable ADME starting point for lead optimization. The hydrazide functional group enables facile derivatization via condensation with aldehydes or ketones to generate hydrazone libraries for structure-activity relationship studies targeting NSCLC-specific pathways.

Antimicrobial Drug Discovery: Lead Generation Against Multidrug-Resistant (MDR) Pathogens

Utilize 3-fluoropyridine-4-carbohydrazide as a fluorinated building block in antimicrobial drug discovery programs targeting MDR pathogens. Class-level evidence demonstrates that pyridine-4-carbohydrazide derivatives can achieve: (1) 2-fold superior MIC against P. aeruginosa compared to ampicillin/cloxacillin [1]; (2) up to 92.57% inhibition of MDR Candida spp. versus 81.88% for fluconazole [1]; and (3) favorable hemolysis safety profiles superior to standard antimicrobial drugs [1]. The 3-fluoro substitution provides a distinct electronic environment that can be exploited to further optimize potency and selectivity against clinically challenging MDR strains.

Synthetic Organic Chemistry: Versatile Intermediate for Hydrazone and Heterocycle Synthesis

Employ 3-fluoropyridine-4-carbohydrazide as a reactive intermediate in synthetic organic chemistry for the preparation of hydrazones and nitrogen-containing heterocycles. The hydrazide group readily participates in condensation reactions with carbonyl compounds to form hydrazones [1], while the fluorine atom at the 3-position introduces unique electronic properties that can direct regioselectivity in subsequent cyclization or substitution reactions . This dual functionality makes the compound particularly valuable for constructing fluorinated heterocyclic libraries for medicinal chemistry and materials science applications. The compound is commercially available with purity specifications of ≥95% from multiple vendors [2].

ADME Optimization: Fluorinated Scaffold with Balanced Physicochemical Properties

Incorporate 3-fluoropyridine-4-carbohydrazide into drug discovery programs requiring balanced physicochemical properties. The compound exhibits a consensus Log P of -0.08 [1], placing it within the optimal range for oral bioavailability (typically Log P 0-3), while maintaining a TPSA of 68.01 Ų that supports adequate aqueous solubility (predicted solubility 27.9-56.3 mg/mL) [1]. Compared to the non-fluorinated parent isoniazid (Log P ≈ -0.70), the 3-fluoro derivative offers improved lipophilicity without compromising polar surface area, potentially enhancing membrane permeability while preserving hydrogen-bonding capacity for target engagement [2]. This profile is particularly advantageous for programs targeting intracellular pathogens or central nervous system indications requiring blood-brain barrier penetration.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Fluoropyridine-4-carbohydrazide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.